What is Emulphor and its chemical properties?
What is Emulphor and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulphor is a trade name for a series of surfactants with a history of broad application across various industries, from pharmaceuticals and cosmetics to industrial processes like emulsion polymerization. The term "Emulphor" encompasses at least two distinct classes of chemical compounds: the nonionic polyoxyethylated castor oils and the anionic high-molecular-weight ether sulfates. This guide provides a detailed technical overview of both types of Emulphor, their chemical properties, applications, and relevant experimental methodologies.
Section 1: Nonionic Emulphor (Polyoxyethylated Castor Oil)
The nonionic form of Emulphor is a polyethoxylated vegetable oil, specifically a polyoxyethylated castor oil. It is widely known under various trade names, including Cremophor® EL and Kolliphor® EL. This surfactant is prepared by reacting castor oil with ethylene oxide.[1] Its primary utility lies in its ability to emulsify and solubilize water-insoluble substances, making it a crucial excipient in pharmaceutical formulations.[2]
Chemical Properties
Polyoxyethylated castor oil is a complex mixture of several compounds, with the major component being glycerol polyethylene glycol ricinoleate.[3] The degree of ethoxylation determines the specific properties of the surfactant. For instance, Polyoxyl 35 castor oil is synthesized by reacting one mole of castor oil with approximately 35 to 40 moles of ethylene oxide.[3]
| Property | Value | References |
| Synonyms | Polyoxyl 35 castor oil, Cremophor EL, Kolliphor EL, PEG-35 Castor Oil | [2] |
| CAS Number | 61791-12-6 | [4] |
| Appearance | Pale yellow, oily liquid | [4] |
| HLB Value | 12-14 | [4][5] |
| Critical Micelle Concentration (CMC) | Approximately 0.02% (w/v) | [4][6] |
| Density | 1.05-1.06 g/cm³ at 25 °C | [3] |
| Viscosity | 600-850 mPa·s at 25 °C | [3] |
| pH (10% aqueous solution) | 6.0-8.0 | [5] |
| Saponification Value | 65-70 | [3] |
| Solubility | Forms clear solutions in water; soluble in many organic solvents like ethanol, propanol, and chloroform. | [5] |
Applications in Drug Development
The primary application of nonionic Emulphor in the pharmaceutical industry is as a solubilizing agent and emulsifier for poorly water-soluble drugs.[7] A prominent example is its use in the formulation of the anticancer drug paclitaxel.[7]
Experimental Protocol: Preparation of a Paclitaxel Formulation
This protocol is based on methods described for preparing paclitaxel injections.
Materials:
-
Paclitaxel powder
-
Cremophor® EL (or equivalent polyoxyethylated castor oil)
-
Dehydrated ethanol
-
Water for Injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
In a sterile beaker, dissolve the required amount of paclitaxel powder in a 1:1 (v/v) mixture of Cremophor® EL and dehydrated ethanol. For example, to prepare a solution with a paclitaxel concentration of 6 mg/mL, dissolve 6 mg of paclitaxel in 0.5 mL of Cremophor® EL and 0.5 mL of dehydrated ethanol.[8]
-
Mix the solution thoroughly using a magnetic stirrer until the paclitaxel is completely dissolved.[8]
-
Slowly add Water for Injection to the desired final volume while continuously stirring.
-
Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Seal the vial under sterile conditions.
Biological Effects and Signaling Pathways
Despite its utility, nonionic Emulphor is not an inert vehicle and can exert significant biological effects.
Histamine Release and Hypersensitivity:
One of the most notable adverse effects is the induction of hypersensitivity reactions, which are believed to be mediated by the release of histamine from mast cells.[9][10] This is a non-allergic (anaphylactoid) reaction, meaning it does not necessarily involve prior sensitization.[9]
Caption: Cremophor EL-induced histamine release from mast cells.
Interaction with P-glycoprotein (P-gp):
Nonionic Emulphor has been shown to inhibit the function of P-glycoprotein (P-gp), an efflux pump that is a major contributor to multidrug resistance in cancer cells and that also influences the absorption and distribution of many drugs.[11][12] By inhibiting P-gp, it can increase the intracellular concentration and oral bioavailability of P-gp substrate drugs.[11] It has also been shown to interact with other transporters like MRP2 and BCRP.[13]
Caption: Inhibition of P-glycoprotein (P-gp) by Cremophor EL.
Section 2: Anionic Emulphor (High-Molecular-Weight Ether Sulfates)
The anionic forms of Emulphor, such as Emulphor® OPS 25 and Emulphor® FAS 30, are high-molecular-weight ether sulfates.[14][15] These are primarily utilized as anionic emulsifiers in industrial applications, most notably in emulsion polymerization.[16]
Chemical Properties
These surfactants are typically supplied as aqueous solutions. Their chemical structure consists of a hydrophobic alkyl or alkyl-aryl group, a polyether chain, and a terminal sulfate group, which provides the anionic charge.
| Property | Emulphor® OPS 25 | Emulphor® FAS 30 | References |
| Chemical Type | Alkyl aryl polyglycol ether sulfate, sodium salt | Fatty alcohol polyglycol ether sulfate, sodium salt | [17] |
| Ionic Character | Anionic | Anionic | [15] |
| Appearance | Colorless to yellow, clear liquid | Waxy | [17] |
| Active Content | 28-31% | ~30% | [17] |
| pH (5% solution) | 7.0-8.0 | - | |
| Solubility | Soluble in water and some solvents | - | [14] |
Industrial Applications
The primary application for anionic Emulphor is as an emulsifier in the emulsion polymerization of various monomers, including acrylates, methacrylates, styrene, and vinyl acetate, to produce homopolymers and copolymers. They are valued for their ability to produce stable emulsions with controlled particle sizes.
Experimental Protocol: Emulsion Polymerization (General Procedure)
This protocol outlines a general procedure for emulsion polymerization where an anionic surfactant like Emulphor OPS 25 or FAS 30 would be used.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Deionized water
-
Emulphor® OPS 25 or FAS 30
-
Initiator (e.g., potassium persulfate)
-
Buffer (optional, e.g., sodium bicarbonate)
-
Reaction vessel with mechanical stirrer, condenser, nitrogen inlet, and temperature control
Procedure:
-
Charge the reaction vessel with deionized water and the Emulphor® surfactant (typically 0.5-5.0% based on the monomer weight).
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the mixture to the desired reaction temperature (e.g., 70-80 °C) under gentle stirring.
-
In a separate vessel, prepare the initiator solution by dissolving it in deionized water.
-
Add a portion of the initiator solution to the reaction vessel.
-
Begin the continuous or shot-wise addition of the monomer to the reaction vessel.
-
After the monomer addition is complete, continue stirring at the reaction temperature for a specified period (e.g., 1-2 hours) to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
The resulting product is a polymer latex.
Caption: Workflow for emulsion polymerization using anionic Emulphor.
Conclusion
The term "Emulphor" refers to two distinct classes of surfactants with different chemical properties and primary areas of application. The nonionic polyoxyethylated castor oils are indispensable tools in pharmaceutical development for solubilizing and delivering poorly water-soluble drugs, though their biological effects require careful consideration. The anionic ether sulfates are key components in industrial emulsion polymerization processes, enabling the production of stable polymer latexes. A thorough understanding of the specific type of Emulphor and its properties is crucial for its effective and safe use in both research and industrial settings.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Polyoxyl 35 Castor Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phexcom.com [phexcom.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. transchemcorp.com [transchemcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel chemotherapy: from empiricism to a mechanism-based formulation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7361683B2 - Paclitaxel aqueous injection solution and methods for preparing the same - Google Patents [patents.google.com]
- 9. Pharmacology and Toxicology of Cremophor EL Diluent | Semantic Scholar [semanticscholar.org]
- 10. Comparison of the histamine-releasing activity of cremophor E1 and some of its derivatives in two experimental models: the in vivo anaesthetized dog and in vitro rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of intestinal P-glycoprotein function by cremophor EL and other surfactants by an in vitro diffusion chamber method using the isolated rat intestinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. A new mechanism for increasing the oral bioavailability of scutellarin with Cremophor EL: Activation of MRP3 with concurrent inhibition of MRP2 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. specialchem.com [specialchem.com]
- 15. specialchem.com [specialchem.com]
- 16. products.basf.com [products.basf.com]
- 17. scribd.com [scribd.com]
